Cas no 59081-61-7 (2-methyl-N-phenylalanine)

2-methyl-N-phenylalanine structure
2-methyl-N-phenylalanine structure
Product Name:2-methyl-N-phenylalanine
Numero CAS:59081-61-7
MF:C10H13NO2
MW:179.215722799301
CID:1613516
PubChem ID:12678866
Update Time:2025-04-21

2-methyl-N-phenylalanine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-anilino-2-methylpropanoic Acid
    • 2-anilino-2-methyl-propionic acid
    • Ambcb4140261
    • α-anilino-isobutyric acid
    • 2-methyl-2-(phenylamino)propanoic acid
    • 2-Methyl-N-phenyl-Alanine
    • AG-G-10073
    • N-benzoyl-2-methylalanine
    • SureCN1646972
    • Alanine, 2-methyl-N-phenyl-
    • CTK1D9695
    • 2-Methyl-2-phenylamino-propionic acid
    • α-Anilino-α-methyl-propionsaeure
    • 2-methyl-2-phenylaminopropanoic acid
    • α-Anilino-isobuttersaeure
    • 2-methyl-N-phenylAlanine
    • 2-methyl-N-phenylalanine(SALTDATA: FREE)
    • CHEMBRDG-BB 4140261
    • Alanine,2-methyl-N-phenyl
    • dimethylphenylglycine
    • MFCD05228616
    • DB-072564
    • A18952
    • EN300-395602
    • 2-methyl-2-(phenylamino)propanoicacid
    • DTXSID60506619
    • SCHEMBL1646972
    • CS-0248278
    • AKOS000102742
    • Z274535156
    • 59081-61-7
    • 2-methyl-N-phenylalanine
    • MDL: MFCD05228616
    • Inchi: 1S/C10H13NO2/c1-10(2,9(12)13)11-8-6-4-3-5-7-8/h3-7,11H,1-2H3,(H,12,13)
    • Chiave InChI: VPCYMDCQKGJWDO-UHFFFAOYSA-N
    • Sorrisi: OC(C(C)(C)NC1C=CC=CC=1)=O

Proprietà calcolate

  • Massa esatta: 179.09500
  • Massa monoisotopica: 179.094628657g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 3
  • Complessità: 183
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.1
  • Superficie polare topologica: 49.3Ų

Proprietà sperimentali

  • Densità: 1.17
  • Punto di ebollizione: 355.5°C at 760 mmHg
  • Punto di infiammabilità: 168.8°C
  • Indice di rifrazione: 1.584
  • PSA: 49.33000
  • LogP: 2.03470

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Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
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Enamine
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